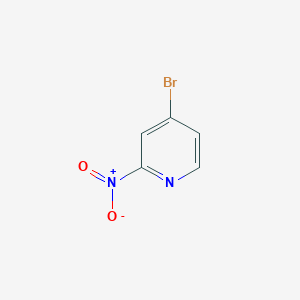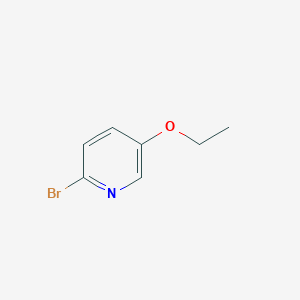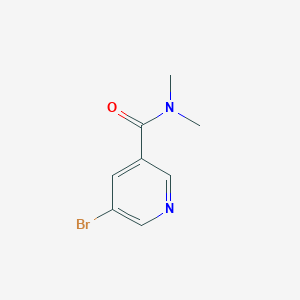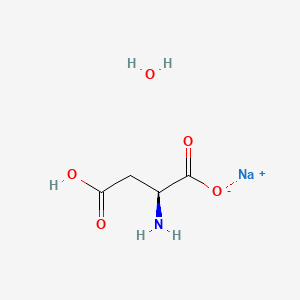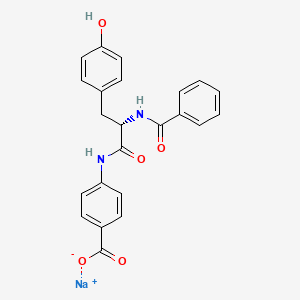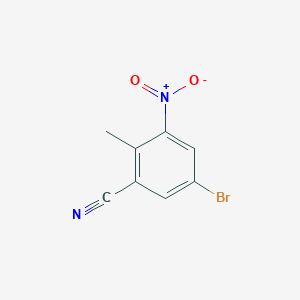
5-Bromo-2-methyl-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-Bromo-2-methyl-3-nitrobenzonitrile, is a brominated and nitrated derivative of benzonitrile. While the specific compound is not directly studied in the provided papers, they do offer insights into the behavior of similar compounds, which can be used to infer some properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of nitrobenzonitrile derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 3,5-dinitrobenzonitrile as described in one of the papers involves nitration, esterification, amination, and dehydration, starting from benzoic acid . The process includes the use of thionyl chloride and phosphorus oxychloride as reagents to promote esterification and dehydration, respectively. This suggests that the synthesis of 5-Bromo-2-methyl-3-nitrobenzonitrile could similarly involve a sequence of reactions, including bromination and nitration, to introduce the respective functional groups onto the aromatic ring.
Molecular Structure Analysis
The molecular structure of nitrobenzonitrile derivatives is characterized by the presence of electron-withdrawing nitro groups, which can influence the electronic properties of the molecule. In the case of 6-methyl-, 6-chloro-, and 5-chloro-2-nitrobenzonitrile, crystal structure analysis has revealed short intramolecular distances between the nitro oxygen atoms and the nitrile carbon atom, suggesting a tendency for nucleophilic attack . This structural feature could also be present in 5-Bromo-2-methyl-3-nitrobenzonitrile, potentially affecting its reactivity and stability.
Chemical Reactions Analysis
The reactivity of nitrobenzonitrile derivatives can be quite diverse. For example, nitrodibromoacetonitrile (NDBA) reacts with various substrates, including alkenes, aromatic compounds, and amines, to form products derived from bromine or nitrocyanocarbene . This indicates that the bromo and nitro groups in 5-Bromo-2-methyl-3-nitrobenzonitrile could also participate in a range of chemical reactions, potentially leading to the formation of adducts or other reaction products depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzonitrile derivatives are influenced by their functional groups. The presence of nitro and nitrile groups typically increases the compound's polarity and can affect its boiling point, melting point, and solubility in various solvents. The crystal structures of related compounds have shown that they can pack in sheets, which is driven by hydrogen bonding and other non-covalent interactions . These interactions could also be relevant for 5-Bromo-2-methyl-3-nitrobenzonitrile, affecting its crystalline form and solubility properties.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis and Hydrogen Bonding
One key area of research involving compounds similar to 5-Bromo-2-methyl-3-nitrobenzonitrile includes the investigation of molecular structures and hydrogen bonding patterns. Studies have demonstrated how specific substitutions on the benzene ring, such as bromo, nitro, and cyano groups, influence hydrogen bonding and molecular packing. For instance, molecules of 2-amino-3-bromo-5-nitrobenzonitrile, a compound closely related to 5-Bromo-2-methyl-3-nitrobenzonitrile, are linked by N-H...N and N-H...O hydrogen bonds to form sheets built from alternating rings, highlighting the impact of such substituents on molecular assembly and interactions (Glidewell et al., 2002).
Reactivity and Regiochemistry in Organic Synthesis
The reactivity and regiochemistry of compounds derived from or related to 5-Bromo-2-methyl-3-nitrobenzonitrile are crucial in organic synthesis, particularly in the formation of isoxazoles and other heterocyclic compounds. An example includes the reaction of 4-nitrobenzonitrile oxide with various dipolarophiles, which afforded new compounds through 1,3-dipolar cycloaddition, with theoretical and experimental studies elucidating the underlying reactivity and regiochemical outcomes (Dorostkar-Ahmadi et al., 2011).
Computational Studies and Material Properties
Computational analyses offer insights into the electronic structure, reactivity, and potential applications of compounds like 5-Bromo-2-methyl-3-nitrobenzonitrile. For instance, detailed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with a structure and functional groups reminiscent of 5-Bromo-2-methyl-3-nitrobenzonitrile, have shed light on molecular electrostatic potential, frontier molecular orbitals, and potential applications in material science, including donor-acceptor interactions and Non-Linear Optical (NLO) properties (Arulaabaranam et al., 2021).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using precursors related to 5-Bromo-2-methyl-3-nitrobenzonitrile demonstrates the compound's utility in creating pharmacologically relevant molecules. For example, the synthesis of 3-bromo-1-methyl phenothiazines via Smiles rearrangement from related diphenyl sulfides underscores the chemical versatility and potential pharmaceutical applications of these bromo- and nitro-substituted benzonitriles (Gautam et al., 2000).
Propiedades
IUPAC Name |
5-bromo-2-methyl-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBONHUOGXRYXIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646570 |
Source


|
| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-3-nitrobenzonitrile | |
CAS RN |
898746-87-7 |
Source


|
| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





